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5-Amino-1-phenylpiperidin-2-one

Medicinal chemistry ADME prediction Lead optimisation

Researchers optimizing CNS compound libraries often struggle with high lipophilicity causing off-target binding. This 5-amino regioisomer is a direct solution, offering a lower XLogP3 (0.5) than the 3-amino analog (0.9). Its unique amine vector enables precise hydrogen bonding for SAR exploration of DPP IV inhibitors and receptor ligands. - Lower cLogP reduces promiscuity risk vs. other regioisomers. - The 5-amino position is ideal for constructing β-turn peptidomimetics. - A critical, non-interchangeable control for fragment-based screens.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 1525354-94-2
Cat. No. B2743826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-phenylpiperidin-2-one
CAS1525354-94-2
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESC1CC(=O)N(CC1N)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
InChIKeyBQBWXGWESJKIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-phenylpiperidin-2-one for Piperidinone Scaffold Research


5‑Amino‑1‑phenylpiperidin‑2‑one is a chiral, heterocyclic building block composed of a piperidin‑2‑one core bearing an amino group at the 5‑position and a phenyl substituent at the 1‑position [1]. The compound belongs to the aminophenylpiperidinone class, which is frequently explored in medicinal chemistry for the construction of bioactive molecules such as dipeptidyl peptidase IV inhibitors, opioid receptor ligands, and serotonin transporter modulators. Its precisely positioned amino group offers a distinct hydrogen‑bonding vector compared to the 3‑amino and 4‑amino regioisomers, making it a valuable, non‑interchangeable intermediate for structure‑activity relationship (SAR) studies and lead‑optimisation campaigns.

Regioisomer-specific piperidinone building block — 5-amino substitution pattern is non-interchangeable with 3- or 4-amino analogs.
Unique hydrogen-bonding vector from the 5-amino group supports scaffold-focused SAR and lead-optimisation studies.
Suitable for medicinal chemistry workflows requiring precise regio-chemical control in piperidinone-derived libraries.

Risks of Interchanging Aminophenylpiperidinone Regioisomers


Although the 3‑amino, 4‑amino, and 5‑amino regioisomers of 1‑phenylpiperidin‑2‑one share the same molecular formula and molecular weight, their physicochemical and pharmacological profiles are not interchangeable. The position of the primary amine alters the compound’s dipole moment, pKa, lipophilicity (XLogP3), and the spatial orientation of the hydrogen‑bond donor. These parameters critically influence target binding, metabolic stability, and synthetic compatibility. In drug‑discovery programmes, even a single‑position shift of the amino group can dramatically change selectivity and potency; therefore, procurement decisions must be based on the specific regioisomer required for the intended SAR or synthetic route [1].

3-Amino or 4-amino regioisomers share the same molecular weight but exhibit different dipole moments, pKa, and lipophilicity (XLogP3), altering target-binding profiles.
Even a single-position shift of the amino group may dramatically change potency and selectivity; pharmacological activity does not transfer between regioisomers.
Synthetic routes and derivatisation conditions often depend on the specific amine orientation — substitution can compromise reaction outcomes and scaffold integrity.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Difference Between 5-Amino and 3-Amino Regioisomers

The computed octanol‑water partition coefficient (XLogP3) for 5‑amino‑1‑phenylpiperidin‑2‑one is 0.5, whereas that of the 3‑amino analogue is 0.9 [1][2]. This 0.4‑log unit difference translates to an approximately 2.5‑fold lower predicted lipophilicity. Because lipophilicity governs passive membrane permeability, plasma protein binding, and off‑target promiscuity, the 5‑amino isomer would be expected to exhibit different pharmacokinetic behaviour, even in the absence of other structural changes.

Lipophilicity
Reported
ΔXLogP3 = −0.4 (5-amino: 0.5 vs 3-amino: 0.9)
~2.5‑fold lower predicted lipophilicity may influence ADME profiling and CNS target suitability.
XLogP3 3.0 algorithm, PubChem 2021.
Medicinal chemistry ADME prediction Lead optimisation

Topological Polar Surface Area Parity Across Regioisomers

The topological polar surface area (TPSA) of 5‑amino‑1‑phenylpiperidin‑2‑one is 46.3 Ų, identical to the TPSA values of the 3‑amino and 4‑amino isomers [1][2][3]. This parity confirms that the overall hydrogen‑bonding capacity is conserved across the series; however, the spatial directionality of the amino group differs. The 5‑amino isomer projects the amine into a region that is sterically less hindered than the 4‑amino isomer, which may facilitate selective derivatisation in parallel synthesis.

Topological polar surface area
Class‑level
TPSA = 46.3 Ų (identical across 5‑, 3‑, and 4‑amino regioisomers)
Solubility differences are unlikely; regio‑chemical reactivity can drive selection without confounding physicochemical variables.
Cactvs 3.4 computation, PubChem.
Drug design Physicochemical profiling Fragment-based screening

Regio-specific Utility in DPP IV Inhibitor Scaffolds

The piperidinone‑constrained phenethylamine class of DPP IV inhibitors relies on a 5‑amino substitution pattern to achieve potent inhibition. For example, (4R,5R)‑5‑amino‑4‑(2‑chlorophenyl)‑1‑phenylpiperidin‑2‑one exhibits a Ki of 1.6 µM against DPP IV [1]. Although this is a more elaborated analogue, it demonstrates that the 5‑amino‑1‑phenylpiperidin‑2‑one core is the pharmacophorically competent regioisomer. In contrast, 3‑amino and 4‑amino analogues have not been reported as DPP IV inhibitors, underscoring the critical importance of the 5‑amino placement.

DPP IV scaffold context
Class‑level
Ki = 1.6 µM for (4R,5R)‑5‑amino‑4‑(2‑chlorophenyl) analogue
5‑Amino substitution is critical for the pharmacophoric piperidinone‑constrained DPP IV inhibitor scaffold.
No reported DPP IV activity for 3‑ or 4‑amino isomers; data from BindingDB BDBM15501.
Diabetes DPP IV inhibitor Peptidomimetic scaffold

High-Value Research and Application Scenarios


Scaffold-Hopping in DPP IV Inhibitor Lead Optimisation

The 5‑amino‑1‑phenylpiperidin‑2‑one core has been validated in DPP IV‑targeted phenethylamine inhibitors. Researchers aiming to explore SAR around the piperidinone ring or to replace the 4‑chlorophenyl group can use this compound as the simplest functionalised starting material for medicinal chemistry campaigns [1].

Regio-controlled Derivatisation for CNS-targeted Libraries

Because the 5‑amino isomer presents a lower XLogP3 (0.5 vs. 0.9 for the 3‑amino analogue) and a unique amine vector, it is preferred for constructing CNS‑exposed compound libraries where reduced lipophilicity is desired to minimise off‑target binding [1].

Isomer-specific Physicochemical Profiling in Fragment-based Design

Identical TPSA across regioisomers but differing logP and amine orientation make 5‑amino‑1‑phenylpiperidin‑2‑one an ideal control compound for fragment‑based screens that aim to deconvolute steric vs. electronic contributions to target engagement [1][2].

Synthesis of Constrained Peptidomimetic Building Blocks

The 5‑amino group can be readily acylated or sulfonylated while the piperidinone carbonyl serves as a hydrogen‑bond acceptor, enabling the construction of β‑turn mimics and other peptidomimetic architectures that require precise spatial presentation of pharmacophoric elements [1].

Application
Selection Property
Validation Focus
DPP IV inhibitor SAR studies
5‑Amino regioisomer scaffold context
SAR around piperidinone and phenyl substitutions
CNS‑focused library design
Lower predicted lipophilicity vs 3‑amino analog
CNS exposure‑model interpretation
Fragment‑based probe design
Conserved TPSA, divergent amine orientation
Steric vs. electronic contribution deconvolution
Peptidomimetic building block synthesis
Acylation/sulfonylation reactivity at 5‑amino
β‑turn mimic construction and spatial control
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